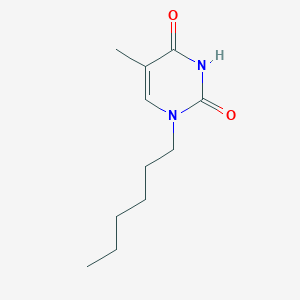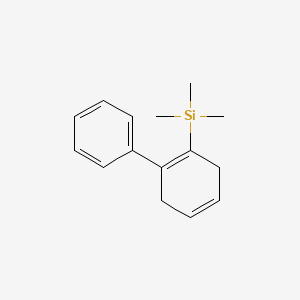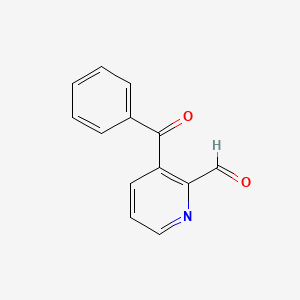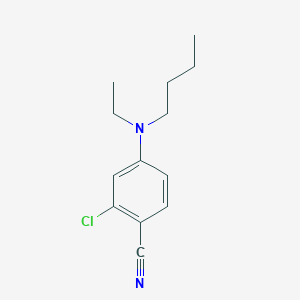
Ethyl 7-oxotetradeca-2,11,13-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-oxotetradeca-2,11,13-trienoate is an organic compound with the molecular formula C16H24O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its unique structure, which includes multiple double bonds and a ketone group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxotetradeca-2,11,13-trienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow esterification process, which allows for the continuous production of the ester with high yield and purity. This method typically employs a fixed-bed reactor packed with a solid acid catalyst, such as ion-exchange resins, to facilitate the esterification reaction.
化学反応の分析
Types of Reactions
Ethyl 7-oxotetradeca-2,11,13-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of ethyl 7-hydroxytetradeca-2,11,13-trienoate.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Ethyl 7-hydroxytetradeca-2,11,13-trienoate.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 7-oxotetradeca-2,11,13-trienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 7-oxotetradeca-2,11,13-trienoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. For example, the ketone group may form hydrogen bonds with active site residues of enzymes, influencing their catalytic activity. Additionally, the multiple double bonds in the compound’s structure may enable it to participate in various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Ethyl 7-oxotetradeca-2,11,13-trienoate can be compared with other similar compounds, such as:
Ethyl 7-oxotetradeca-2,11,13-dienoate: Similar structure but with fewer double bonds, resulting in different chemical reactivity and biological activity.
Ethyl 7-hydroxytetradeca-2,11,13-trienoate:
Ethyl 7-oxotetradeca-2,11,13-tetraenoate: Contains an additional double bond, which may affect its stability and reactivity.
This compound stands out due to its unique combination of functional groups and double bonds, making it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
143741-81-5 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC名 |
ethyl 7-oxotetradeca-2,11,13-trienoate |
InChI |
InChI=1S/C16H24O3/c1-3-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19-4-2/h3,5-6,11,14H,1,4,7-10,12-13H2,2H3 |
InChIキー |
WOFGMAGLUJCUQN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CCCCC(=O)CCCC=CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)
![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)




![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)



![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)


